An In-Depth Technical Guide to 4-Azidophenol: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-Azidophenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile chemical compound with significant applications in chemical biology, drug discovery, and materials science. This document details its chemical structure, physicochemical properties, synthesis, and key reactions, with a focus on its utility as a tool for bioconjugation and photoaffinity labeling.
Chemical Structure and Identification
4-Azidophenol, also known as p-azidophenol, is an aromatic compound featuring a hydroxyl group and an azide group attached to a benzene ring in a para configuration.
Systematic IUPAC Name: 4-azidophenol[1]
Chemical Structure:
Caption: Chemical structure of 4-Azidophenol.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Azidophenol is presented in the table below. While experimental data for melting and boiling points are not consistently reported in the literature, computed properties provide valuable estimates.
| Property | Value | Source |
| CAS Number | 24541-43-3 | [1][2][3] |
| Molecular Formula | C₆H₅N₃O | [1][3] |
| Molecular Weight | 135.13 g/mol | [1][2] |
| Appearance | Brown to black oil/liquid | N/A |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO). The hydroxyl group enhances solubility in polar solvents. | [4] |
| Gas-Phase Acidity | 340.3 ± 2.0 kcal/mol | [4][5] |
| pKa | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Azidophenol.
| Spectroscopy | Key Features |
| FT-IR | Strong, characteristic azide (N₃) stretching vibration around 2100–2150 cm⁻¹. Broad O-H stretching band in the region of 3200–3600 cm⁻¹.[4] |
| ¹H NMR | Aromatic protons typically appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | Four distinct signals in the aromatic region are expected due to the symmetry of the molecule. The carbon attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the azide group. |
| UV-Vis | Exhibits a maximum absorbance (λmax) at approximately 270 nm.[4] |
Synthesis of 4-Azidophenol
The most common and well-established method for the synthesis of 4-Azidophenol is through the diazotization of 4-aminophenol, followed by substitution with an azide salt.[4]
Caption: Synthesis of 4-Azidophenol from 4-Aminophenol.
Detailed Experimental Protocol: Synthesis from 4-Aminophenol
Materials:
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4-Aminophenol
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sodium Azide (NaN₃)
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Deionized Water
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Ice
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stir plate and stir bar
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Beakers and Erlenmeyer flasks
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Separatory funnel
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Rotary evaporator
Procedure:
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Diazotization:
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In a beaker, dissolve 4-aminophenol in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 4-aminophenol solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Azide Substitution:
-
In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. Continue stirring in the ice bath for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 4-azidophenol.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals. The diazonium salt intermediate is unstable and potentially explosive, especially when dry. Keep it in solution and at low temperatures at all times.
Key Chemical Reactions and Applications
4-Azidophenol is a valuable bifunctional molecule, with the azide and hydroxyl groups offering orthogonal reactivity for various chemical modifications.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of 4-Azidophenol readily participates in the highly efficient and specific "click" reaction with terminal alkynes, catalyzed by copper(I), to form a stable 1,2,3-triazole linkage.[4] This reaction is widely used for bioconjugation, allowing for the attachment of 4-azidophenol to a wide range of molecules, including proteins, nucleic acids, and small molecules.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol: A General CuAAC Reaction
Materials:
-
4-Azidophenol
-
An alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
-
Stir plate and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve 4-Azidophenol and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.
Photoaffinity Labeling
Upon exposure to UV light, the azide group of 4-Azidophenol undergoes photolysis to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. This technique is invaluable for identifying and characterizing the binding partners of molecules of interest in biological systems.
Caption: Mechanism of Photoaffinity Labeling with 4-Azidophenol.
Detailed Experimental Protocol: General Photoaffinity Labeling
Materials:
-
A probe molecule derivatized with 4-Azidophenol
-
Biological sample (e.g., protein solution, cell lysate, or live cells)
-
UV lamp (typically with an emission maximum around 254-365 nm)
-
Quartz cuvette or plate (for in vitro experiments) or appropriate cell culture plates
-
Ice bath
-
Analysis tools (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Incubate the 4-azidophenol-containing probe with the biological sample to allow for binding to its target. This is typically done in the dark to prevent premature photolysis.
-
As a control, a parallel experiment can be run with an excess of a non-photoreactive competitor to demonstrate specific binding.
-
Place the sample on ice to minimize heat-induced damage during irradiation.
-
Expose the sample to UV light for a predetermined amount of time. The optimal irradiation time and wavelength should be determined empirically.
-
After irradiation, the covalently labeled target molecules can be analyzed. For example, labeled proteins can be separated by SDS-PAGE and visualized by autoradiography (if the probe is radiolabeled) or by western blotting with an antibody against a tag on the probe.
-
For target identification, the labeled protein can be excised from the gel and identified by mass spectrometry.
Important Considerations:
-
The efficiency of photo-crosslinking can be low, and optimization of probe concentration, irradiation time, and wavelength is often necessary.
-
The nitrene intermediate is highly reactive and can react with water, leading to a reduction in labeling efficiency.
Safety and Handling
4-Azidophenol is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. As with all azides, there is a potential for explosive decomposition, especially with heat, shock, or friction. Avoid contact with heavy metals, as this can lead to the formation of explosive heavy metal azides.
Conclusion
4-Azidophenol is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the robust and specific reactivity of the azide group in click chemistry and photoaffinity labeling, makes it an indispensable reagent for a wide range of applications, from the synthesis of novel materials to the elucidation of complex biological interactions. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory.
